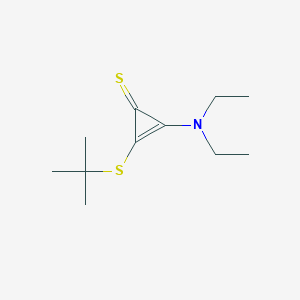
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione is a synthetic organic compound that features a cyclopropene ring substituted with tert-butylsulfanyl and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione typically involves multiple steps, starting from readily available precursors. One possible route could involve the formation of the cyclopropene ring followed by the introduction of the tert-butylsulfanyl and diethylamino groups under specific reaction conditions. Detailed reaction conditions, such as temperature, solvents, and catalysts, would be crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the cyclopropene ring or other functional groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclopropene derivatives with different substituents, such as:
- 2-(tert-Butylsulfanyl)-3-(methylamino)cycloprop-2-ene-1-thione
- 2-(tert-Butylsulfanyl)-3-(ethylamino)cycloprop-2-ene-1-thione
Uniqueness
The uniqueness of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for certain applications in research and industry.
Properties
CAS No. |
64139-73-7 |
|---|---|
Molecular Formula |
C11H19NS2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-(diethylamino)cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C11H19NS2/c1-6-12(7-2)8-9(13)10(8)14-11(3,4)5/h6-7H2,1-5H3 |
InChI Key |
OKDLHEDCBFBVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C1=S)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















